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Compound of Interest

Compound Name: 6-Aminoisoquinoline

Cat. No.: B057696

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Der 6-Aminoisochinolin-Kern hat sich als vielversprechendes Grundgerust in der Entdeckung
von Krebsmedikamenten herausgestellt. Derivate, die auf dieser Struktur basieren, haben
potente krebsbekéampfende Eigenschaften gezeigt, die oft auf die Hemmung wichtiger
zellularer Signalwege zuriickzufiihren sind, die an der Proliferation, dem Uberleben und der
Metastasierung von Krebszellen beteiligt sind. Diese Anwendungshinweise bieten einen
Uberblick tiber die krebsbekampfenden Aktivitaten ausgewahlter 6-Aminoisochinolin-Derivate,
detaillierte Protokolle fur deren In-vitro-Evaluierung und Visualisierungen der beteiligten
Signalwege und experimentellen Arbeitsablaufe.

Wirkmechanismus

Viele 6-Aminoisochinolin-Derivate tben ihre krebsbekdmpfende Wirkung durch die Hemmung
von Proteinkinasen aus. Ein bemerkenswertes Beispiel ist die Induktion von Apoptose
(programmierter Zelltod) durch die Modulation von Signalwegen, die fur das Uberleben von
Krebszellen entscheidend sind.

Ein spezifisches Derivat, 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-
Clisochinolin (AM6-36), induziert nachweislich Apoptose in menschlichen Leukadmiezellen (HL-
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60).[1] Dieser Prozess wird Uber den intrinsischen Apoptoseweg vermittelt, der durch die
Aktivierung von Caspasen (Caspase-3, -7 und -9) und die Modulation von Mitogen-aktivierten
Proteinkinasen (MAPKSs) gekennzeichnet ist.[1]

Obwohl viele Isochinolin-Derivate die PI3K/Akt/mTOR-Signalkaskade hemmen, ein Weg, der
bei vielen Krebsarten hochreguliert ist und das Zellwachstum und -tGberleben férdert, sind
weitere Forschungen erforderlich, um diesen Mechanismus flr 6-Aminoisochinolin-Derivate
spezifisch zu bestatigen.

Quantitative Daten zur krebsbhekampfenden Aktivitat

Die Wirksamkeit von 6-Aminoisochinolin-Derivaten wird typischerweise anhand ihrer
halbmaximalen Hemmkonzentration (IC50) in verschiedenen Krebszelllinien quantifiziert. Ein
niedrigerer IC50-Wert weist auf eine hohere Wirksamkeit hin.

Derivat Krebszelllinie Zelltyp IC50 (nM) Referenz

3-Amino-6-(3-

aminopropyl)-5,6

-dihydro-5,11- Menschliche

dioxo-11H- HL-60 Promyelozytisch 86 [1]
indeno[1,2- e Leukamie

Clisochinolin

(AM6-36)

Visualisierungen

Die folgenden Diagramme veranschaulichen den vorgeschlagenen Mechanismus der
Apoptoseinduktion und den allgemeinen Arbeitsablauf fur die In-vitro-Evaluierung von 6-
Aminoisochinolin-Derivaten.
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Apoptoseinduktion durch ein 6-Aminoisochinolin-Derivat
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Bildunterschrift: Apoptoseinduktion durch ein 6-Aminoisochinolin-Derivat.
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Allgemeiner Arbeitsablauf fiir das In-vitro-Screening auf krebsbekampfende Wirkung

Synthese von Kultivierung von
6-Aminoisochinolin-Derivaten Krebszelllinien

Behandlung der Zellen
mit Derivaten

Zytotoxizitats-Assay

(2.B. MTT-Assay) Mechanistische Studien

Bestimmung des
IC50-Wertes

Apoptose-Assay Western Blot
(Annexin V/PI) (Proteinexpression)

Click to download full resolution via product page

Bildunterschrift: Allgemeiner Arbeitsablauf fur das In-vitro-Screening.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben Standardmethoden zur Bewertung der
krebsbekampfenden Wirkung von 6-Aminoisochinolin-Derivaten in vitro.

Protokoll 1: Allgemeine Synthese von 6-
Aminoisochinolin

Dieses Protokoll beschreibt die Synthese des 6-Aminoisochinolin-Grundgeriists aus 6-
Bromisochinolin, das als Ausgangsmaterial fur die weitere Derivatisierung dient.

Materialien:
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e 6-Bromisochinolin

e 28%ige Ammoniaklosung

o Kupfer(ll)-sulfat-Pentahydrat

e 10%ige wassrige Natriumhydroxidlésung
» Ethylacetat

o Wasserfreies Natriumsulfat

» Dichlormethan

o Autoklav

Verfahren:

e 6-Bromisochinolin, 28%ige Ammoniakldsung und Kupfer(ll)-sulfat-Pentahydrat in einen
Autoklaven geben und verschliel3en.

e Die Mischung 6 Stunden lang bei 190 °C ruhren und reagieren lassen.

e Nach Abschluss der Reaktion auf Raumtemperatur abkuhlen lassen.

o Die Reaktionsldésung in eine 10%ige wassrige Natriumhydroxidldsung gielRen.
o Mit Ethylacetat extrahieren (5 x 100 mL).

» Die vereinigten organischen Phasen uber wasserfreiem Natriumsulfat trocknen, filtrieren und
konzentrieren.

e Das erhaltene Rohprodukt mit Dichlormethan suspendieren und filtrieren, um 6-
Aminoisochinolin zu erhalten.

Protokoll 2: Zytotoxizitats-Assay (MTT-Assay)

Dieser Assay misst die metabolische Aktivitat von Zellen als Indikator fur die Zellviabilitat nach
der Behandlung mit den Testverbindungen.
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Materialien:

Krebszelllinien (z.B. HL-60)

Zellkulturmedium (z.B. RPMI-1640) mit 10% fotalem Kalberserum (FBS)

96-Well-Platten

6-Aminoisochinolin-Derivate (in DMSO gel6st)

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lésung (5 mg/mL in PBS)

DMSO

Verfahren:

Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen/Well aussaen und 24
Stunden inkubieren, damit sie anhaften kbnnen.

Die Zellen mit seriellen Verdiinnungen der 6-Aminoisochinolin-Derivate fur 24-96 Stunden
behandeln. Eine Vehikelkontrolle (hur DMSO) einschliel3en.

Nach der Inkubation 20 uL MTT-L6sung zu jeder Vertiefung geben und die Platten fur
weitere 3-4 Stunden bei 37 °C inkubieren.

Das Medium vorsichtig entfernen und 150 uL DMSO zu jeder Vertiefung geben, um die
gebildeten Formazan-Kristalle aufzulésen.

Die Absorption bei 540 nm mit einem Mikroplattenleser messen.

Die prozentuale Zellviabilitat im Vergleich zur Vehikelkontrolle berechnen und die IC50-Werte
bestimmen.

Protokoll 3: Apoptose-Assay (Annexin
VIPropidiumiodid-Farbung)

Dieser durchflusszytometrische Assay unterscheidet zwischen lebenden, friihen apoptotischen,

spaten apoptotischen und nekrotischen Zellen.
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Materialien:

Behandelte und unbehandelte Kontrollzellen

Annexin V-FITC (oder ein anderes Fluorochrom-Konjugat)

Propidiumiodid (PI)

1X Annexin V-Bindungspuffer

Phosphatgepufferte Salzlosung (PBS)

Durchflusszytometer

Verfahren:

Zellen wie fur den Zytotoxizitats-Assay behandeln.

e Sowohl adharente als auch schwimmende Zellen ernten.

e Die Zellen zweimal mit eiskaltem PBS waschen.

e Das Zellpellet in 1X Annexin V-Bindungspuffer resuspendieren.
e Annexin V-FITC und PI zur Zellsuspension geben.

e 15 Minuten bei Raumtemperatur im Dunkeln inkubieren.

e Die Proben innerhalb einer Stunde mittels Durchflusszytometrie analysieren.

Protokoll 4: Western Blot zur Analyse der
Proteinexpression

Dieses Protokoll wird verwendet, um Veranderungen in den Expressionsniveaus von Proteinen
nachzuweisen, die an Apoptose und anderen Signalwegen beteiligt sind (z.B. Caspasen,
MAPKS).

Materialien:
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» Behandelte und unbehandelte Kontrollzellen

» RIPA-Lysepuffer mit Protease-Inhibitoren

o BCA-Protein-Assay-Kit

o SDS-PAGE-Gele

e PVDF-Membran

» Blockierpuffer (z.B. 5% Magermilch in TBST)

o Primare Antikorper (z.B. gegen gespaltene Caspase-3, p-p38 MAPK)
o HRP-konjugierte sekundare Antikorper

o ECL-Chemilumineszenz-Substrat

Verfahren:

o Zellen in RIPA-Puffer lysieren und die Proteinkonzentration bestimmen.

o Gleiche Proteinmengen mittels SDS-PAGE auftrennen und auf eine PVDF-Membran
transferieren.

e Die Membran 1 Stunde lang in Blockierpuffer blockieren.
e Die Membran tber Nacht bei 4 °C mit dem primaren Antikdrper inkubieren.

e Die Membran waschen und 1 Stunde lang mit dem HRP-konjugierten sekundaren Antikorper
inkubieren.

e Die Membran waschen und das Chemilumineszenzsignal mit einem bildgebenden System
detektieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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